

An In-depth Technical Guide to the Chemical Structure and Synthesis of TAM558

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

TAM558 is a potent cytotoxic payload molecule integral to the development of the antibody-drug conjugate (ADC), OMTX705. This technical guide provides a comprehensive overview of the chemical structure of **TAM558**, alongside a discussion of its synthesis based on publicly available information. While specific, detailed experimental protocols for its multi-step synthesis are proprietary and not publicly disclosed, this document outlines a general, logical synthesis workflow. Furthermore, it presents available quantitative data and visualizes the mechanism of action of OMTX705, which utilizes **TAM558** to induce cancer cell death.

Chemical Structure of TAM558

TAM558 is a complex organic molecule designed for high cytotoxicity. It is a key component of the ADC OMTX705, where it is conjugated to a humanized anti-fibroblast-activating protein (FAP) antibody.[1][2][3][4] The chemical structure of **TAM558** is characterized by multiple functional groups that contribute to its mechanism of action and its ability to be linked to the antibody.

Table 1: Physicochemical Properties of **TAM558**



Property	Value	Reference
Molecular Formula	C79H122N14O19S	[2][3]
Molecular Weight	1603.96 g/mol	[2][3]
CAS Number	1802499-21-3	[2][3]
Appearance	White to off-white solid powder	[2]
Hydrogen Bond Donor Count	11	[2]
Hydrogen Bond Acceptor Count	22	[2]
Rotatable Bond Count	54	[2]
SMILES	INVALID-LINKNINVALID-LINK C(=O)NNC(=O)OCCOCCOCC OCCNC(=O)OCC2C=CC(NC(=O)INVALID-LINK N)NC(=O)INVALID-LINK C)NC(=O)CCCCCN3C(C=CC3 =O)=O)=CC=2)CC2C=CC(O)= CC=2)N=1)(OCCC)C INVALID-LINK C)N(CCC)C(=O)INVALID- LINK(INVALID-LINK CC)NC([C@H]1CCCCN1C)=O	[2]
InChI Key	GJSOQVVIEZWQBH- FOJMMPRNSA-N	[2]

Synthesis of TAM558

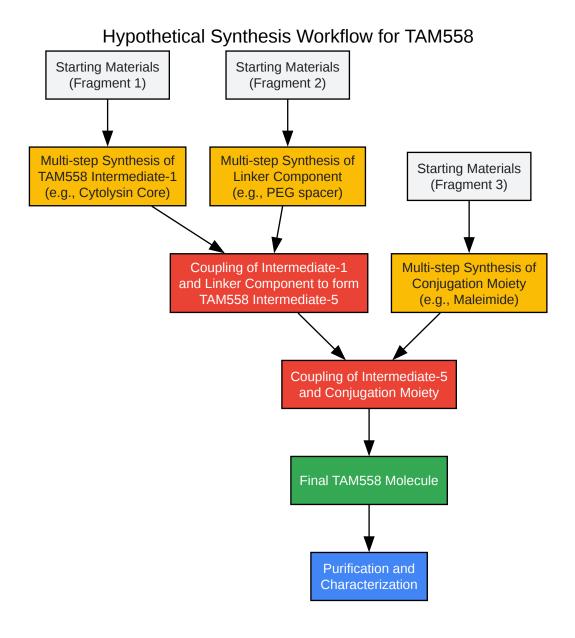
A detailed, step-by-step synthesis protocol for **TAM558** is not publicly available and is considered proprietary information by its developers. However, the existence of commercially available intermediates, such as "**TAM558** intermediate-1" and "**TAM558** intermediate-5," indicates a multi-step synthetic route.[5][6][7]



Based on the complex structure of **TAM558**, a plausible synthetic strategy would involve a convergent synthesis approach. This would entail the independent synthesis of key fragments (the cytolysin core, the linker, and the conjugation moiety) followed by their sequential assembly.

General Synthesis Workflow (Hypothetical)

The following diagram illustrates a hypothetical, high-level workflow for the synthesis of a complex drug-linker conjugate like **TAM558**.



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Caption: Hypothetical convergent synthesis workflow for TAM558.

Quantitative Data

The available quantitative data for **TAM558** primarily relates to its solubility and its use in biological assays.

Table 2: Solubility of TAM558

Solvent	Solubility	Reference
DMSO	≥ 50 mg/mL (31.17 mM)	[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 1.25 mg/mL (0.78 mM)	[1]
10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 1.25 mg/mL (0.78 mM)	[1]
10% DMSO, 90% Corn Oil	≥ 1.25 mg/mL (0.78 mM)	[1]

Table 3: In Vitro Assay Concentrations for OMTX705 and TAM558



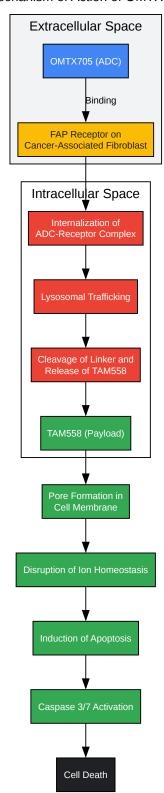
Substance	Starting Concentration	Cell Lines	Assay Type	Reference
OMTX705 (ADC)	400 nmol/L	HT1080-FAP, HT1080-WT, CAF07	Cell Viability	[8]
TAM558 (Free Drug)	60 μmol/L	HT1080-FAP, HT1080-WT, CAF07	Cell Viability	[8]
OMTX705 (ADC)	400 nmol/L	HT1080-FAP, HT1080-WT, CAF07	Caspase 3/7 Activity	[8]
TAM558 (Free Drug)	60 μmol/L	HT1080-FAP, HT1080-WT, CAF07	Caspase 3/7 Activity	[8]

Mechanism of Action and Signaling Pathway

TAM558 functions as the cytotoxic payload of the ADC OMTX705. OMTX705 targets Fibroblast Activating Protein (FAP), a protein overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment.



Mechanism of Action of OMTX705



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Caption: Mechanism of action of the OMTX705 ADC.





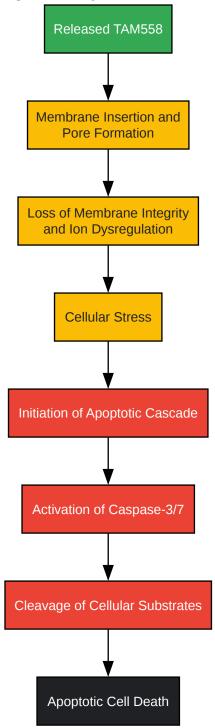


Upon binding to FAP, OMTX705 is internalized by the cell. Inside the cell, the linker connecting the antibody to **TAM558** is cleaved, releasing the cytotoxic payload. **TAM558** is a cytolysin, and it is proposed to exert its effect by forming pores in cellular membranes. This disrupts cellular homeostasis and initiates the apoptotic cascade, leading to cancer cell death, as evidenced by the activation of caspases 3 and 7.[8]

The following diagram illustrates the proposed signaling pathway for **TAM558**-induced apoptosis.



Proposed Signaling Pathway of TAM558-Induced Apoptosis



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Caption: Proposed apoptotic signaling pathway initiated by TAM558.



Experimental Protocols

Detailed experimental protocols for the synthesis of **TAM558** are not available in the public domain. However, protocols for the preparation of solutions of **TAM558** for in vivo and in vitro studies have been published.

Preparation of TAM558 Solutions for In Vivo Studies

Protocol 1:

- Prepare a stock solution of TAM558 in DMSO.
- Sequentially add the following solvents, ensuring the solution is clear after each addition:
 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
- The final concentration should yield a clear solution with a solubility of at least 1.25 mg/mL.

Protocol 2:

- Prepare a stock solution of TAM558 in DMSO.
- Add the DMSO stock solution to a solution of 20% SBE-β-CD in saline to achieve a final DMSO concentration of 10%.[1]
- Mix until a clear solution is obtained, with a solubility of at least 1.25 mg/mL.[1]

Protocol 3:

- Prepare a stock solution of TAM558 in DMSO.
- Add the DMSO stock solution to corn oil to achieve a final DMSO concentration of 10%.[1]
- Mix until a clear solution is obtained, with a solubility of at least 1.25 mg/mL.[1]

In Vitro Cell Viability and Caspase Activity Assays

Cell Seeding:



 Seed HT1080-WT, HT1080-FAP, or CAF07 cells in 96-well plates and grow overnight at 37°C.[8]

Treatment:

- For cell viability assays, treat cells with serial dilutions of OMTX705 (starting at 400 nmol/L) or free TAM558 (starting at 60 μmol/L) and incubate for 5 days.[8]
- For caspase 3/7 activity assays, treat cells with 400 nmol/L of OMTX705 or 60 μmol/L of free
 TAM558 for various exposure times (e.g., 1, 6, 24, and 48 hours).[8]

Analysis:

- Analyze cell viability using crystal violet staining.[8]
- Determine caspase 3/7 activity using a commercially available assay kit (e.g., Caspase-Glo 3/7 Assay).[8]

Conclusion

TAM558 is a highly complex and potent cytotoxic agent that serves as the payload for the ADC OMTX705. While its detailed synthesis is proprietary, its chemical structure is well-defined. The mechanism of action, involving FAP-targeted delivery and subsequent cytolysin-induced apoptosis, highlights a promising strategy in cancer therapy. The provided data and protocols offer a valuable resource for researchers in the field of oncology and ADC development. Further investigation into the specific intracellular interactions of **TAM558** could provide deeper insights into its cytotoxic effects and potential for future therapeutic applications.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Synthesis of TAM558]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12413556#chemical-structure-and-synthesis-of-tam558]

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